5-Aminoisoxazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminoisoxazole-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural features and diverse biological activities, making it a valuable subject of study for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoxazole-3-carbonitrile typically involves the reaction of isoxazole derivatives with various reagents. One common method includes the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . Another approach involves the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones, leading to the formation of intermediate compounds that undergo cyclization .
Industrial Production Methods: Industrial production methods for this compound often utilize non-classical activation methods such as microwave irradiation and ultrasonication to enhance reaction efficiency and yield . These methods are preferred due to their ability to produce high-purity compounds with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminoisoxazole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a mononucleophilic reagent in reactions with electrophilic agents, leading to the formation of complex heterocyclic systems .
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, hydroxylamine, and α,β-unsaturated ketones . Reaction conditions often involve the use of solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide, which influence the tautomeric forms of the compound .
Major Products: The major products formed from these reactions include various substituted isoxazoles and pyridines, which exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
5-Aminoisoxazole-3-carbonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Aminoisoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as cyclooxygenase-2 (COX-2) inhibitors, which are involved in the inflammatory response . The compound’s ability to act as a masked enaminone allows it to participate in various chemical reactions, leading to the formation of biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-3-methylisoxazole
- Isoxazolo[5,4-b]pyridine derivatives
Uniqueness: 5-Aminoisoxazole-3-carbonitrile is unique due to its ability to exist in different tautomeric forms depending on the solvent used . This property enhances its reactivity and versatility in chemical synthesis, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C4H3N3O |
---|---|
Molekulargewicht |
109.09 g/mol |
IUPAC-Name |
5-amino-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C4H3N3O/c5-2-3-1-4(6)8-7-3/h1H,6H2 |
InChI-Schlüssel |
AIWTYUUXKJXAQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ON=C1C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.